
2,3-Dibromo-3-phenylpropiophenone
Vue d'ensemble
Description
Le dibromure de chalcone est un dérivé de la chalcone, une cétone aromatique qui constitue le noyau central de nombreux composés biologiques importants. Les chalcones sont des précurseurs biogénétiques des flavonoïdes et des isoflavonoïdes, qui sont abondants dans les plantes. Le dibromure de chalcone se caractérise par la présence de deux atomes de brome liés à la structure de la chalcone, ce qui en fait un intermédiaire précieux en synthèse organique et en chimie médicinale .
Applications De Recherche Scientifique
Le dibromure de chalcone a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques.
Industrie : Utilisé dans la production de colorants, de pesticides et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du dibromure de chalcone implique sa capacité à interagir avec diverses cibles moléculaires et voies. Par exemple, il peut inhiber l'activité de certaines enzymes, moduler les voies de signalisation et induire l'apoptose dans les cellules cancéreuses. La présence des atomes de brome améliore sa réactivité et permet la formation d'intermédiaires réactifs qui peuvent interagir avec les molécules biologiques .
Safety and Hazards
2,3-Dibromo-3-phenylpropiophenone can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of exposure, immediate medical attention should be sought .
Mécanisme D'action
2,3-Dibromo-1,3-diphenylpropan-1-one, also known as 2,3-Dibromo-3-phenylpropiophenone or Chalcone dibromide, is a chemical compound with the molecular formula C15H12Br2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It is suggested that the bromination process proceeds via the addition of a bromine radical formed by single-electron transfer
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,3-Dibromo-3-phenylpropiophenone are not well-studied. Based on its structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups present in this compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dibromure de chalcone peut être synthétisé par bromation de la chalcone. Le processus implique le mélange de chalcone avec du brome dans un solvant approprié tel que le chloroforme. La réaction est généralement effectuée à température ambiante sous agitation pendant environ une heure .
Méthodes de production industrielle : En milieu industriel, la préparation du dibromure de chalcone peut impliquer l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour obtenir une efficacité et une pureté élevées du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le dibromure de chalcone subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactions de cyclisation : Le dibromure de chalcone peut subir une cyclisation pour former des composés hétérocycliques tels que les isoxazoles.
Réactifs et conditions courantes :
Azoture de sodium : Utilisé pour la substitution des atomes de brome pour former des dérivés azido.
Chlorhydrate d'hydroxylamine : Utilisé dans la formation d'isoxazoles à partir du dibromure de chalcone.
Principaux produits :
Comparaison Avec Des Composés Similaires
Le dibromure de chalcone est unique en raison de la présence de deux atomes de brome, qui modifient considérablement sa réactivité chimique par rapport à d'autres dérivés de la chalcone. Des composés similaires comprennent :
Chalcone : Le composé parent sans atomes de brome.
Monobromure de chalcone : Un dérivé avec un seul atome de brome.
Flavonoïdes : Produits biogénétiques de chalcones avec différentes caractéristiques structurales.
Le dibromure de chalcone se distingue par sa réactivité accrue et son potentiel de formation d'un large éventail de dérivés ayant des activités biologiques diverses .
Propriétés
IUPAC Name |
2,3-dibromo-1,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGBKGGYRLVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883468 | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-91-6 | |
| Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are chalcone dibromides synthesized?
A1: Chalcone dibromides are typically synthesized through the bromination of chalcones. This reaction involves the addition of bromine across the double bond of the chalcone molecule. [, , , ]
Q2: What is the general molecular formula of chalcone dibromides?
A2: The general molecular formula for chalcone dibromides is C15H12Br2O. []
Q3: What spectroscopic techniques are used to characterize chalcone dibromides?
A3: Researchers commonly employ a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry, to elucidate the structure and confirm the identity of synthesized chalcone dibromides. [, , , , ]
Q4: What are some notable reactions that chalcone dibromides undergo?
A4: Chalcone dibromides exhibit diverse reactivity and can participate in a range of reactions, including:
- Debromination: This reaction leads to the removal of bromine atoms, often facilitated by reagents like iodide ions or sodium hydrogen sulfide. [, , ]
- Cyclization: Chalcone dibromides can undergo cyclization reactions to form various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidin-2-ones, depending on the reaction conditions and reagents used. [, , , , , ]
- Reaction with nucleophiles: The presence of electrophilic carbon atoms makes chalcone dibromides susceptible to attack by nucleophiles like ammonia, phenylthiourea, and hydrazines, resulting in the formation of diverse nitrogen-containing heterocyclic compounds. [, , , ]
Q5: Can chalcone dibromides exhibit stereochemistry?
A5: Yes, chalcone dibromides possess a chiral center, resulting in the existence of diastereomers (erythro and threo isomers). The specific isomer formed can influence the compound's reactivity and subsequent transformations. [, ]
Q6: What role does the solvent play in the reactions of chalcone dibromides?
A6: The choice of solvent can significantly impact the reaction pathway and product distribution in reactions involving chalcone dibromides. For example, the rate of debromination by iodide ions was found to be influenced by the hydrogen bonding ability of the solvent. []
Q7: What are some potential applications of chalcone dibromides?
A7: While research on chalcone dibromides is ongoing, their diverse reactivity and the biological activity of some derivatives suggest potential applications in various fields, including:
- Medicinal Chemistry: Chalcone dibromides serve as valuable intermediates in the synthesis of heterocyclic compounds, many of which exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , , ]
- Material Science: The presence of bromine atoms in their structure suggests potential applications in materials chemistry, though this area remains largely unexplored. []
Q8: Have chalcone dibromides shown any promising biological activities?
A8: While chalcone dibromides themselves may not be the final biologically active compounds, derivatives synthesized from them, such as pyrazoles and isoxazoles, have demonstrated promising activities in various biological assays, including:
- Cytotoxic activity: Some pyrazole derivatives synthesized from chalcone dibromides have shown promising cytotoxic activity against specific cancer cell lines. []
- Antimicrobial activity: Chalcone dibromides and their derivatives have been screened for their antimicrobial potential against various bacteria and fungi, with some exhibiting notable activity. [, , ]
Q9: How do structural modifications affect the biological activity of chalcone dibromide derivatives?
A9: Introducing different substituents on the aromatic rings of chalcone dibromides can significantly impact the biological activity of the resulting derivatives. This structure-activity relationship (SAR) is crucial for optimizing the desired activity of these compounds. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


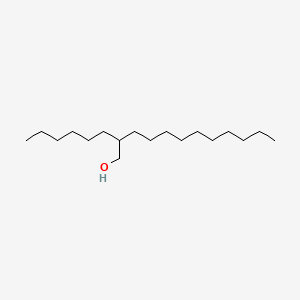



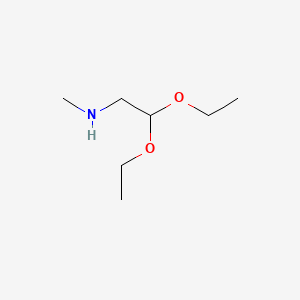
![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)
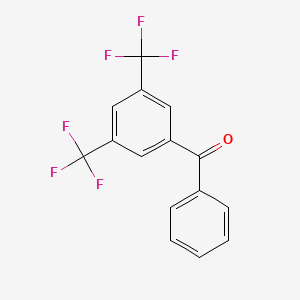
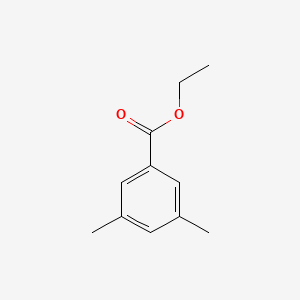
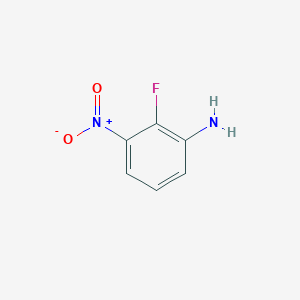
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)
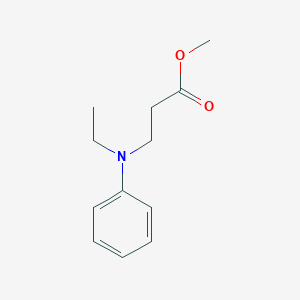
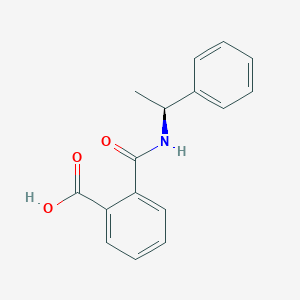
![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)
![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)
